molecular formula C10H8ClNO4S B3037037 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride CAS No. 40686-14-4

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride

Cat. No.: B3037037
CAS No.: 40686-14-4
M. Wt: 273.69 g/mol
InChI Key: OSXUEFNNGFSXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with succinic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride involves the formation of a sulfonamide bond with nucleophiles. The sulfonyl chloride group is highly reactive and readily forms covalent bonds with amines, thiols, and other nucleophiles. This reactivity makes it a valuable tool for modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride is unique due to its high reactivity and versatility in forming sulfonamide bonds. This makes it particularly useful in the synthesis of pharmaceuticals and the modification of biomolecules .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXUEFNNGFSXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216666
Record name 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40686-14-4
Record name 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40686-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dioxo-1-pyrrolidinyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride
Reactant of Route 2
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride
Reactant of Route 4
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.